molecular formula C22H28O3 B13301902 Saururenin

Saururenin

Cat. No.: B13301902
M. Wt: 340.5 g/mol
InChI Key: MCLJJJWYWWGVTK-HZPDHXFCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of saururenin involves a unified synthetic strategy that includes the Stobbe reaction and alkylation to construct the lignan skeleton. The process typically involves eight to nine steps starting from simple aromatic precursors . The Stobbe reaction is a key step in this synthesis, followed by alkylation and resolution of the threo- and erythro-isomers .

Industrial Production Methods

The scalability of the Stobbe reaction and subsequent steps makes it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Saururenin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

Mechanism of Action

Saururenin exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as lipoxygenase, which plays a role in inflammation. Additionally, this compound can modulate the activity of transcription factors involved in the expression of inflammatory genes .

Comparison with Similar Compounds

Saururenin is unique among lignans due to its specific structural features and biological activities. Similar compounds include:

    Nordihydroguaiaretic acid (NDGA): Another lignan with antioxidant and anti-inflammatory properties.

    Podophyllotoxin: A lignan used as a precursor for anticancer drugs.

    Secoisolariciresinol diglucoside (SDG): A lignan with antioxidant and estrogenic activities.

Compared to these compounds, this compound has a distinct mechanism of action and a unique set of biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

5-[(2R,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C22H28O3/c1-15(9-17-5-7-19-13-25-14-20(19)11-17)16(2)10-18-6-8-21(23-3)22(12-18)24-4/h5-8,11-12,15-16H,9-10,13-14H2,1-4H3/t15-,16-/m1/s1

InChI Key

MCLJJJWYWWGVTK-HZPDHXFCSA-N

Isomeric SMILES

C[C@H](CC1=CC2=C(COC2)C=C1)[C@H](C)CC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(CC1=CC2=C(COC2)C=C1)C(C)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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